Product packaging for Methyl 3-bromo-2-chloro-6-methylbenzoate(Cat. No.:)

Methyl 3-bromo-2-chloro-6-methylbenzoate

Cat. No.: B11851583
M. Wt: 263.51 g/mol
InChI Key: YCCWZGDHBVLJIQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-chloro-6-methylbenzoate is a halogenated aromatic ester with a molecular weight of 263.51 g/mol and the molecular formula C9H8BrClO2 . This compound is designed for research and development applications exclusively and is not intended for human or veterinary use. In organic synthesis, halogenated benzoates like this one are highly valued as versatile building blocks for constructing complex molecules . The strategic placement of bromine and chlorine substituents on the aromatic ring creates distinct sites for further chemical modification. These halogen atoms are excellent leaving groups, enabling a range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds, as well as nucleophilic substitution reactions to introduce heteroatoms . The methyl ester functional group offers an additional handle for transformation, such as hydrolysis to a carboxylic acid or reduction to an alcohol, allowing for significant synthetic diversification . The reactivity of the aromatic ring is governed by the electronic and steric influences of its substituents. The electron-withdrawing ester group deactivates the ring towards electrophilic attack and is meta-directing, while the halogens (Cl, Br) are ortho-para directors . This interplay makes the compound a valuable intermediate for exploring regioselective synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials . One documented regioselective synthesis of this very compound involves a multi-step route starting from Methyl 2-chloro-6-methylbenzoate, proceeding through a nitration and reduction sequence to install an amino group, followed by a Sandmeyer reaction to convert the amino group to the final bromo substituent .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrClO2 B11851583 Methyl 3-bromo-2-chloro-6-methylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

methyl 3-bromo-2-chloro-6-methylbenzoate

InChI

InChI=1S/C9H8BrClO2/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4H,1-2H3

InChI Key

YCCWZGDHBVLJIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)Cl)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 3 Bromo 2 Chloro 6 Methylbenzoate

Regioselective Synthesis Pathways

The arrangement of substituents on the Methyl 3-bromo-2-chloro-6-methylbenzoate molecule—a bromine, a chlorine, and a methyl group at the 3-, 2-, and 6-positions, respectively—necessitates a synthetic route that can selectively introduce these groups in the desired locations. Direct halogenation of a substituted benzene (B151609) ring often leads to a mixture of isomers, making it difficult to isolate the target compound. Therefore, multi-step, regioselective pathways are preferred. One of the most effective methods involves the transformation of a strategically placed amino group into a halogen via a diazonium salt intermediate, a process known as the Sandmeyer reaction. wikipedia.orgnih.gov This approach allows for the precise installation of a bromine atom at a specific position, guided by the directing effects of substituents present in a precursor molecule.

A widely cited regioselective pathway for synthesizing this compound begins with Methyl 2-chloro-6-methylbenzoate. This starting material is converted into an amino derivative, which is then transformed into the final product through a two-step diazotization and bromide substitution sequence. This protocol is an example of a Sandmeyer reaction, a reliable method for converting aryl amines into aryl halides via a diazonium salt intermediate. wikipedia.orgnih.gov

The initial step in this synthetic sequence is the introduction of a nitrogen-containing functional group that can later be converted to the target bromo substituent. This is achieved through a two-step amination process involving nitration followed by reduction.

Nitration: Methyl 2-chloro-6-methylbenzoate is subjected to nitration. The existing substituents on the benzene ring direct the incoming nitro group (-NO₂) to a specific position. The electron-withdrawing ester moiety directs the nitration to the C-3 position (meta). This reaction is typically carried out using fuming nitric acid in sulfuric acid at a controlled temperature of 0–5°C to yield Methyl 3-nitro-2-chloro-6-methylbenzoate.

Reduction: The nitro group of Methyl 3-nitro-2-chloro-6-methylbenzoate is then reduced to a primary amino group (-NH₂). This transformation is commonly achieved through catalytic hydrogenation, using hydrogen gas (1 atm) and a palladium on carbon (Pd/C) catalyst in an ethanol (B145695) solvent. The product of this step is the key intermediate, Methyl 3-amino-2-chloro-6-methylbenzoate.

The conversion of a nitro group to an amine is a critical step, as the resulting amine substituent is the precursor for the diazonium ion. libretexts.orglibretexts.org

Table 1: Precursor Amination Process
StepReactantReagentsProduct
NitrationMethyl 2-chloro-6-methylbenzoateFuming HNO₃, H₂SO₄Methyl 3-nitro-2-chloro-6-methylbenzoate
ReductionMethyl 3-nitro-2-chloro-6-methylbenzoateH₂, Pd/C, EthanolMethyl 3-amino-2-chloro-6-methylbenzoate

With the amino group correctly positioned at C-3, the stage is set for the core diazotization and substitution reactions. This process converts the amino group into an excellent leaving group (N₂), which is then replaced by a bromine atom. masterorganicchemistry.com

Diazotization: The precursor, Methyl 3-amino-2-chloro-6-methylbenzoate, is treated with nitrous acid (HNO₂) at low temperatures (0–5°C). Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as sulfuric acid. masterorganicchemistry.comnumberanalytics.comorganic-chemistry.org This reaction converts the primary aromatic amine into an arenediazonium salt. lumenlearning.com The resulting diazonium group (-N₂⁺) is a highly effective leaving group. masterorganicchemistry.com

Table 2: Diazotization and Bromide Substitution
StepReactantReagentsIntermediateProduct
Diazotization & SubstitutionMethyl 3-amino-2-chloro-6-methylbenzoate1. NaNO₂, H₂SO₄ 2. CuBrAryl Diazonium SaltThis compound

The success of the Sandmeyer reaction hinges on careful control of the reaction parameters. numberanalytics.com Factors such as temperature and the choice of solvent are critical for maximizing the yield and purity of the final product by minimizing side reactions. numberanalytics.comnumberanalytics.com

Temperature is a crucial factor throughout the diazotization-substitution sequence. numberanalytics.com

Diazotization: The formation of the diazonium salt is highly exothermic and the resulting salt is thermally unstable. numberanalytics.com Therefore, this step must be carried out at low temperatures, typically between 0°C and 5°C, to prevent the premature decomposition of the diazonium intermediate. google.com Maintaining this low temperature is essential for maximizing the concentration of the diazonium salt available for the subsequent substitution step.

Substitution: In contrast, the bromide substitution step often requires elevated temperatures to proceed at a reasonable rate. numberanalytics.com For the synthesis of this compound, the substitution reaction is typically conducted at temperatures ranging from 60°C to 120°C. This heating facilitates the decomposition of the diazonium salt, the release of nitrogen gas, and the formation of the new carbon-bromine bond. wikipedia.org Careful control of this heating phase is necessary to ensure the reaction goes to completion without causing degradation of the desired product.

The choice of solvent and acidic medium plays a significant role in both stages of the process. numberanalytics.com

Diazotization: A strong acidic aqueous medium is required for the in situ generation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt. google.com Sulfuric acid is commonly used for this purpose in the synthesis of this compound.

Substitution: The solvent for the Sandmeyer reaction must be able to dissolve the reactants and withstand the elevated temperatures required for the substitution. For this specific synthesis, polar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) have been used effectively. These solvents can help to stabilize the copper catalyst and facilitate the substitution process. In other variations of the Sandmeyer reaction, acetonitrile (B52724) has also been employed as a suitable solvent. nih.gov

Diazotization and Halogen Exchange Protocols

Optimization of Reaction Conditions for Diazotization and Substitution
Catalytic Approaches for Substitution Efficiency

The synthesis of aryl halides from aryl amines via diazonium salts, known as the Sandmeyer reaction, is a prominent catalytic method for introducing halogens onto an aromatic ring. nih.govwikipedia.orglscollege.ac.in This transformation is particularly valuable for achieving substitution patterns that are not easily accessible through direct electrophilic aromatic substitution. The reaction proceeds through the conversion of an aromatic amine to a diazonium salt, which is then displaced by a nucleophile using a copper(I) salt as a catalyst. jk-sci.commasterorganicchemistry.com

In the context of this compound synthesis, this catalytic approach would begin with the precursor, Methyl 3-amino-2-chloro-6-methylbenzoate. The process involves two key stages:

Diazotization : The primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HBr or H₂SO₄) at low temperatures (0–5 °C) to form the corresponding aryldiazonium salt.

Catalytic Substitution : The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. masterorganicchemistry.com A single electron-transfer (SET) from the copper(I) catalyst to the diazonium salt initiates the reaction, leading to the formation of an aryl radical and the release of nitrogen gas. wikipedia.orgjk-sci.com The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final aryl bromide product and regenerating the copper(I) catalyst. jk-sci.com

The efficiency of this substitution is enhanced by the catalytic cycle involving copper. nih.gov Variants of the reaction may use different copper sources or ligands to optimize yields. lscollege.ac.in

Table 1: Catalytic Sandmeyer Reaction Parameters

StepReagentsCatalystTypical Conditions
DiazotizationMethyl 3-amino-2-chloro-6-methylbenzoate, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr)N/AAqueous solution, 0–5 °C
Bromide SubstitutionAryldiazonium salt (from previous step)Copper(I) Bromide (CuBr)Aqueous solution, often heated

Multi-Step Synthesis Routes from Toluene (B28343) Derivatives

A logical synthetic route to this compound involves a sequence of reactions starting from a substituted toluene derivative. This multi-step pathway allows for the controlled, stepwise introduction of the required functional groups.

Aromatic Bromination of 2-Chloro-6-Methyltoluene

The initial step in this sequence is the electrophilic aromatic bromination of 2-chloro-6-methyltoluene. The directing effects of the substituents on the aromatic ring are crucial for determining the position of the incoming bromine atom. Both the methyl group (-CH₃) and the chlorine atom (-Cl) are ortho, para-directing groups. In 2-chloro-6-methyltoluene, the positions ortho and para to the methyl group are C2 and C4. The positions ortho and para to the chlorine atom are C6 and C4. The combined activating and directing effects of both groups strongly favor substitution at the C3 and C5 positions. Due to steric hindrance from the adjacent methyl and chloro groups, electrophilic attack is regioselectively guided to the C3 position, yielding 3-bromo-2-chloro-6-methyltoluene. This reaction is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule to generate the electrophile.

Oxidation of the Methyl Group to Carboxylic Acid Functionality

Following bromination, the methyl group of 3-bromo-2-chloro-6-methyltoluene must be oxidized to a carboxylic acid. This transformation is a common step in the synthesis of benzoic acid derivatives from toluene precursors. thieme.de Strong oxidizing agents are required to convert the alkyl group to the carboxylic acid functionality. Potassium permanganate (B83412) (KMnO₄) is a classic and effective reagent for this purpose. thieme.de The reaction is typically performed in an aqueous solution under heating. The manganese dioxide (MnO₂) byproduct precipitates from the reaction mixture and can be removed by filtration. Subsequent acidification of the filtrate protonates the carboxylate salt to yield 3-bromo-2-chloro-6-methylbenzoic acid. Other oxidation systems, such as chromic acid or catalytic oxidation with molecular oxygen under high pressure and temperature, can also be employed. thieme.deresearchgate.netonepetro.org

Esterification Procedures to Afford this compound

The final step in this sequence is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is the most common method for this purpose, involving the reaction of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol helps to drive the equilibrium towards the formation of the ester product. tcu.edu

However, the esterification of ortho-disubstituted benzoic acids, such as 3-bromo-2-chloro-6-methylbenzoic acid, can be challenging due to steric hindrance around the carboxyl group, which impedes the approach of the nucleophilic alcohol. researchgate.net To overcome this, more forcing conditions, such as higher temperatures and longer reaction times, or alternative esterification methods may be necessary.

Table 2: Multi-Step Synthesis from 2-Chloro-6-Methyltoluene

StepStarting MaterialKey ReagentsProduct
1. Bromination2-Chloro-6-methyltolueneBr₂, FeBr₃3-Bromo-2-chloro-6-methyltoluene
2. Oxidation3-Bromo-2-chloro-6-methyltolueneKMnO₄, H₂O, Heat; then H₃O⁺3-Bromo-2-chloro-6-methylbenzoic acid
3. Esterification3-Bromo-2-chloro-6-methylbenzoic acidMethanol (CH₃OH), H₂SO₄ (cat.), HeatThis compound

Direct Aromatic Bromination Approaches

An alternative strategy involves introducing the bromine atom directly onto a pre-existing benzoate (B1203000) ester. This approach reduces the number of synthetic steps but presents a significant challenge in controlling the regioselectivity of the bromination.

Regioselective Bromination of Methyl 2-chloro-6-methylbenzoate

The direct bromination of Methyl 2-chloro-6-methylbenzoate requires careful consideration of the directing effects of the three substituents on the aromatic ring.

Methyl group (-CH₃) : An activating, ortho, para-director.

Chloro group (-Cl) : A deactivating, ortho, para-director.

Methyl ester group (-COOCH₃) : A deactivating, meta-director. wordpress.com

The positions ortho and para to the methyl group are C6 (substituted) and C4. The positions ortho and para to the chloro group are C6 (substituted) and C4. The position meta to the ester group is C3 and C5. The directing effects converge to make the C3 and C5 positions the most likely sites for electrophilic attack. The powerful ortho, para-directing influence of the methyl and chloro groups, combined with the meta-directing nature of the ester, leads to a high degree of regioselectivity for bromination at the C3 position.

Standard bromination conditions, such as bromine with a Lewis acid catalyst (e.g., FeBr₃), can be employed. brainly.com Alternatively, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine, often in the presence of an acid catalyst. organic-chemistry.org The choice of solvent and temperature can also be optimized to maximize the yield of the desired 3-bromo isomer.

Table 3: Direct Bromination Approach

Starting MaterialBrominating AgentCatalyst/ConditionsMajor Product
Methyl 2-chloro-6-methylbenzoateBromine (Br₂)Iron(III) Bromide (FeBr₃)This compound
Methyl 2-chloro-6-methylbenzoateN-Bromosuccinimide (NBS)Acid catalyst, Solvent (e.g., Acetic Acid)This compound
Initiator and Reaction Time Optimization for Controlled Bromination

The synthesis of this compound can be achieved via radical bromination of the precursor, Methyl 2-chloro-6-methylbenzoate. This method typically employs N-Bromosuccinimide (NBS) as the brominating agent, with the reaction being initiated by a radical initiator under specific conditions to favor aromatic substitution over other potential reactions like benzylic bromination.

Optimization of this process hinges on the careful selection of the initiator and the precise control of the reaction time. Common radical initiators for this type of transformation include azobisisobutyronitrile (AIBN) and dibenzoyl peroxide. The choice of initiator can influence the reaction rate and efficiency. For the bromination of Methyl 2-chloro-6-methylbenzoate, using NBS with AIBN in a solvent like carbon tetrachloride (CCl₄) under UV irradiation has been reported.

Reaction time is another critical parameter that must be optimized to maximize the yield of the desired product while minimizing the formation of byproducts. For the NBS-mediated bromination, a reaction time of 8 to 12 hours under reflux conditions is typically required. This extended period is necessary to ensure complete consumption of the starting material and to drive the reaction towards the thermodynamically favored aromatic bromination product. Under these optimized conditions, yields of 65–70% can be achieved, with benzylic bromination, a common side reaction, being limited to less than 5%.

Table 1: Optimization Parameters for Radical Bromination
ParameterConditionRationale/OutcomeReference
Brominating AgentN-Bromosuccinimide (NBS)Provides a source of bromine radicals under initiation.
InitiatorAzobisisobutyronitrile (AIBN) or Dibenzoyl PeroxideGenerates radicals to initiate the bromination chain reaction.
SolventCarbon Tetrachloride (CCl₄)Inert solvent suitable for radical reactions.
ConditionsUV light, RefluxProvides energy to initiate and sustain the radical reaction.
Reaction Time8–12 hoursOptimized to maximize yield (65-70%) and minimize side reactions.

Comparative Analysis of Synthetic Routes to this compound

Several distinct synthetic pathways have been developed for this compound. A comparative analysis of these routes is essential for selecting the most appropriate method based on criteria such as yield, complexity, and cost.

The efficiency of a synthetic route is primarily judged by its yield and selectivity. The main routes to this compound show significant variation in these aspects.

Diazotization of Aminated Precursors : This multi-step route begins with the nitration of Methyl 2-chloro-6-methylbenzoate, followed by reduction of the nitro group to an amine. The resulting amine is then diazotized and subsequently substituted with bromine. This method is highly effective, achieving yields of 80–91% under optimized conditions. The selectivity is excellent due to the directing effects of the substituents in the nitration step and the specific nature of the Sandmeyer-type reaction.

Direct Electrophilic Bromination : This approach involves the direct bromination of Methyl 2-chloro-6-methylbenzoate. However, it presents significant regioselectivity challenges because the directing effects of the ester (meta-directing), chlorine (ortho/para-directing), and methyl (ortho/para-directing) groups are in competition. Achieving high selectivity for the desired 3-bromo isomer is difficult, often leading to mixtures of products and lower yields of the target compound.

Table 2: Comparison of Yields and Selectivity for Synthetic Routes
Synthetic RouteStarting MaterialReported YieldSelectivity ProfileReference
Diazotization of Aminated PrecursorsMethyl 2-chloro-6-methylbenzoate80–91%High regioselectivity guided by substituent directing effects.
Halogenation Followed by Esterification2-Chloro-6-methyltoluene85–90% (final step)Good; relies on controlled bromination and oxidation.
Direct Electrophilic BrominationMethyl 2-chloro-6-methylbenzoateVariable/LowerPoor due to competing directing effects of three substituents.
Radical Bromination with NBSMethyl 2-chloro-6-methylbenzoate65–70%Good selectivity for aromatic vs. benzylic bromination (<5%).

The practical feasibility of a synthetic route is determined by its operational complexity.

Diazotization Route : This is a multi-step process involving nitration, reduction, and diazotization, which inherently increases its complexity. A significant technical challenge is the diazotization step, which requires strict temperature control at 0–5°C to prevent the decomposition of the unstable diazonium salt intermediate.

Halogenation/Esterification Route : This is also a multi-step synthesis. The oxidation of the methyl group using strong oxidizing agents like KMnO₄ requires careful control of reaction conditions and a potentially challenging work-up procedure.

Direct Bromination : While seemingly the simplest as a single-step process, the major technical challenge is controlling the regioselectivity. The purification of the desired isomer from a mixture of byproducts can be difficult and resource-intensive, making this route operationally complex in practice.

Radical Bromination : This route involves handling radical initiators and often requires photochemical equipment (UV light), which may not be standard in all laboratories. The extended reaction time of 8-12 hours also adds to the operational timeline.

For research, development, and eventual scale-up, economic factors are paramount.

Diazotization Route : Despite being a multi-step synthesis, its high yield and selectivity make it economically attractive. The starting materials are generally accessible. The primary scalability challenge lies in managing the low-temperature requirement and the handling of potentially hazardous diazonium intermediates on a larger scale.

Halogenation/Esterification Route : The economic feasibility depends on the cost of the starting toluene derivative and the efficiency of the three-step sequence. Oxidation steps can sometimes be problematic and costly to scale up.

Direct Bromination : This route could be the most cost-effective in terms of the number of steps. However, its economic viability is severely hampered by poor selectivity, which leads to low effective yields of the desired product and high purification costs.

Radical Bromination : The cost of NBS and radical initiators is a factor. The lower yield compared to the diazotization route might make it less economically feasible for large-scale production, though it remains a viable option for laboratory-scale synthesis.

Industrial-Scale Synthesis Considerations for this compound Production

Transitioning a synthesis from the laboratory to an industrial scale introduces a new set of challenges related to safety, efficiency, and throughput.

Continuous flow chemistry offers significant advantages for the industrial production of fine chemicals like this compound, particularly for reactions that are hazardous or difficult to control in large batches. researchgate.netrsc.orgscispace.com

For the synthesis of this compound, flow chemistry is especially beneficial for the diazotization and bromination steps. Halogenation reactions can be fast and highly exothermic, leading to selectivity issues in batch reactors. researchgate.netscispace.com Flow reactors, with their high surface-area-to-volume ratio, provide superior heat transfer, allowing for precise temperature control and mitigating the risks of thermal runaways. rsc.orgmt.com This enhanced control can lead to improved selectivity and safer operation. rsc.org

Similarly, the diazotization step, which involves a thermally unstable intermediate, is well-suited for flow chemistry. The small reaction volumes within the reactor at any given time drastically improve process safety. mt.com Reagents can be mixed rapidly and homogeneously, and residence times can be precisely controlled, often leading to faster reactions and higher yields. rsc.org For the production of this compound, the adoption of a continuous flow process has been shown to be highly effective. A tubular reactor with an in-line quenching system has been reported to achieve an 89% yield with a throughput of 10 kg/hour , demonstrating the significant potential of this technology for efficient and safe industrial-scale synthesis.

Strategies for Solvent Recycling and Process Stream Management

The industrial synthesis of this compound necessitates robust strategies for managing process streams to enhance economic viability and minimize environmental impact. Key areas of focus include the recycling of solvents used in significant quantities and the effective management of waste generated during various stages of the synthesis.

Solvent Recycling:

In the multi-step synthesis of halogenated benzoates, solvents are a major component of the material input. Their recovery and reuse are critical for sustainable manufacturing. Common solvents employed in reactions such as diazotization, bromination, and esterification include N-methylpyrrolidone (NMP), dimethylformamide (DMF), chlorobenzene, and acetic acid. google.com The recovery of these solvents is typically achieved through distillation, a process that separates the solvent from reaction residues based on differences in boiling points.

For instance, in related synthetic processes, high-boiling point polar aprotic solvents like NMP and DMF are effectively recovered via distillation, which can lead to a significant reduction in operational costs, estimated to be around 30%. Similarly, chlorobenzene, which may be used in radical bromination steps, can be reclaimed and reused after a simple filtration step through silica (B1680970) gel to remove impurities. In processes involving oxidation steps, acetic acid is often used as a solvent and can also be recovered by distillation from the filtrate after the product is isolated. google.com

The viability of these recycling strategies depends on the purity of the recovered solvent and the absence of contaminants that could interfere with subsequent reaction steps.

Interactive Data Table: Solvent Recycling Strategies Below is a summary of common solvents and their established recycling methods applicable to the synthesis of this compound.

SolventTypical Use in SynthesisRecovery MethodReported Efficiency/Benefit
N-methylpyrrolidone (NMP)Diazotization substitutionDistillationReduces costs by up to 30%
Dimethylformamide (DMF)Diazotization substitutionDistillationReduces costs by up to 30%
ChlorobenzeneRadical brominationSilica Gel FiltrationEnables reuse in subsequent batches
Acetic AcidOxidationDistillationRecovers solvent from filtrate google.com

Process Stream Management:

Effective process stream management involves the identification, separation, and appropriate handling of all outputs from the chemical synthesis. Beyond the target product and recyclable solvents, these streams include reaction byproducts, spent reagents, catalyst residues, and aqueous washes. A comprehensive management plan aims to minimize waste generation at the source and treat unavoidable waste to reduce its environmental impact.

In the synthesis of this compound, key waste streams originate from:

Bromination: Generation of acidic byproducts (e.g., HBr) that require neutralization. The resulting salt solutions must be managed.

Oxidation: Use of oxidizing agents like KMnO₄ results in manganese dioxide sludge, which needs to be separated and disposed of.

Esterification: Acid catalysts (e.g., H₂SO₄) are used, leading to acidic aqueous streams after work-up that require neutralization.

Aqueous Work-up: Multiple steps involve washing the organic product with water or basic solutions (like sodium bicarbonate) to remove impurities, generating aqueous waste streams containing dissolved salts and minor organic components.

Interactive Data Table: Process Stream and Management This table outlines the major process streams and corresponding management strategies.

Process StreamOriginCompositionManagement Strategy
Acidic Aqueous WasteEsterification, Bromination, Work-upH₂SO₄, HBr, residual acidsNeutralization, followed by wastewater treatment
Basic Aqueous WasteWork-up/Neutralization stepsSalt solutions (e.g., Na₂SO₄, NaBr)pH adjustment and discharge to wastewater treatment
Solid Catalyst ResidueHydrogenation, DiazotizationPalladium on carbon, Copper saltsFiltration; potential for regeneration or recovery
Solid Oxidation ByproductsOxidation of methyl groupManganese dioxide (from KMnO₄)Filtration and disposal as solid waste
Organic ResidueSolvent DistillationHigh-boiling impurities, reaction byproductsIncineration or specialized waste disposal

Advanced Chemical Transformations and Reactivity Profiling of Methyl 3 Bromo 2 Chloro 6 Methylbenzoate

Nucleophilic Substitution Reactions

The presence of two halogen atoms, bromine and chlorine, on the aromatic ring makes Methyl 3-bromo-2-chloro-6-methylbenzoate a substrate for nucleophilic aromatic substitution (SNAr) reactions. These reactions involve the replacement of one or both halogen atoms by a nucleophile. The electron-withdrawing nature of the methyl ester group facilitates these reactions by stabilizing the intermediate Meisenheimer complex.

Replacement of Halogen Atoms (Bromine and Chlorine) by Various Nucleophiles

The bromine and chlorine atoms on the aromatic ring can be displaced by a variety of nucleophiles. The relative reactivity of the halogens in SNAr reactions is typically F > Cl > Br > I. However, the specific position of the halogens and the steric hindrance from the adjacent methyl and methyl ester groups significantly influence which halogen is more readily substituted. Generally, the halogen at the position most activated by the electron-withdrawing group and less sterically hindered will be replaced preferentially.

Common nucleophiles that can be employed include:

Amines: Primary and secondary amines can displace the halogens to form N-aryl derivatives.

Thiols: Thiolates are effective nucleophiles for the synthesis of aryl thioethers.

Alkoxides: Alkoxides, such as methoxide (B1231860) or ethoxide, can be used to introduce alkoxy groups onto the aromatic ring.

Influence of Nucleophile Identity (Amines, Thiols, Alkoxides) on Reaction Pathways

The identity of the nucleophile plays a crucial role in determining the reaction conditions and outcomes. Stronger nucleophiles will generally react more readily. For instance, soft nucleophiles like thiols are particularly effective in SNAr reactions. The basicity of the nucleophile is also a key factor; highly basic nucleophiles like alkoxides may also promote side reactions such as elimination if there are suitable leaving groups on adjacent carbons, although this is not a primary concern with this specific substrate.

The table below summarizes the expected reactivity with different classes of nucleophiles.

Nucleophile TypeExampleExpected ProductRelative Reactivity
AminesPiperidineMethyl 2-chloro-6-methyl-3-(piperidin-1-yl)benzoate or Methyl 3-bromo-2-(piperidin-1-yl)-6-methylbenzoateModerate
ThiolsSodium thiomethoxideMethyl 2-chloro-6-methyl-3-(methylthio)benzoate or Methyl 3-bromo-6-methyl-2-(methylthio)benzoateHigh
AlkoxidesSodium methoxideMethyl 2-chloro-3-methoxy-6-methylbenzoate or Methyl 3-bromo-2-methoxy-6-methylbenzoateModerate to High

Solvent Effects and Stereochemical Considerations in Nucleophilic Aromatic Substitution

The choice of solvent is critical in SNAr reactions. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and hexamethylphosphoramide (B148902) (HMPA) are typically used. These solvents are effective at solvating the cation of the nucleophilic salt, leaving the anion more "naked" and therefore more nucleophilic. libretexts.orgnih.gov Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, which decreases its reactivity. libretexts.orgresearchgate.net The rate of SNAr reactions is often significantly enhanced in polar aprotic solvents compared to protic solvents. nih.gov

Stereochemical considerations are generally not a factor in SNAr reactions involving an achiral substrate like this compound, as the reaction proceeds through a planar intermediate. However, if a chiral nucleophile is used, diastereomeric products could be formed.

Oxidation Reactions

The methyl group on the aromatic ring of this compound is susceptible to oxidation, providing a pathway to synthesize the corresponding carboxylic acid.

Selective Oxidation of the Methyl Group to Carboxylic Acid

The methyl group can be selectively oxidized to a carboxylic acid using strong oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The reaction is typically carried out under heating in an aqueous solution. The resulting benzoic acid derivative is a valuable synthetic intermediate. For instance, the oxidation of the methyl group would yield 3-bromo-2-chloro-6-(methoxycarbonyl)benzoic acid.

The general reaction is as follows: this compound + [O] → 3-bromo-2-chloro-6-(methoxycarbonyl)benzoic acid

Several methods can be employed for the benzylic oxidation of methylarenes to carboxylic acids. organic-chemistry.org These include using molecular oxygen with catalysts, potassium persulfate, or photoirradiation with bromine. organic-chemistry.org The choice of method depends on the other functional groups present in the molecule and the desired selectivity. For substrates with electron-withdrawing groups, the oxidation can be more challenging. google.com

Oxidizing AgentTypical ConditionsProduct
Potassium Permanganate (KMnO₄)Aqueous, heat3-bromo-2-chloro-6-(methoxycarbonyl)benzoic acid
Chromium Trioxide (CrO₃)Acetic acid, heat3-bromo-2-chloro-6-(methoxycarbonyl)benzoic acid
Molecular Oxygen with CatalystVaries3-bromo-2-chloro-6-(methoxycarbonyl)benzoic acid

Regioselective Oxidation of Aromatic Ring Positions

Reduction Reactions

The reactivity of this compound is significantly influenced by its ester functional group, which can be selectively targeted for reduction. These transformations are fundamental in synthetic chemistry for converting the ester into other valuable functional groups, primarily alcohols.

Reduction of the Ester Group to Alcohol Functionality

The conversion of the methyl ester group in this compound to a primary alcohol, (3-bromo-2-chloro-6-methylphenyl)methanol, is a standard yet crucial transformation. This reduction is typically achieved using powerful hydride-donating reagents.

Key Research Findings:

Lithium Aluminum Hydride (LiAlH₄): As a potent reducing agent, LiAlH₄ is highly effective for the reduction of esters to primary alcohols. doubtnut.com The reaction involves the nucleophilic attack of hydride ions on the electrophilic carbonyl carbon of the ester. This process proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with water. The transformation is generally high-yielding and provides a direct route to the corresponding benzyl (B1604629) alcohol derivative. doubtnut.com

Reaction Mechanism: The process begins with the coordination of the Lewis acidic aluminum to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. A subsequent transfer of a hydride ion from the [AlH₄]⁻ complex leads to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide ion and forming an aldehyde. The aldehyde is immediately reduced further by another equivalent of hydride to yield a lithium alkoxide salt. An aqueous workup then protonates the alkoxide to furnish the final primary alcohol product.

Table 1: Reagents for Ester to Alcohol Reduction

Reagent Conditions Product Efficacy

Chemo-selective Reduction Strategies in Polysubstituted Systems

In a molecule with multiple reducible sites, such as this compound, chemo-selectivity is paramount. The goal is to reduce the ester group while leaving the aryl halide bonds (C-Br and C-Cl) and the methyl group intact. While aryl halides can be reduced under certain harsh conditions (e.g., catalytic hydrogenation at high pressure or with specific catalysts), standard ester reduction conditions are typically mild enough to preserve them.

Key Research Findings:

Sodium Borohydride (B1222165) (NaBH₄) with Additives: Sodium borohydride is generally considered too mild to reduce esters. doubtnut.com However, its reactivity can be enhanced by using it in combination with specific solvents or additives. For instance, a sodium borohydride–THF–methanol (B129727) system has been shown to be effective for reducing aromatic methyl esters to their corresponding alcohols in high yields (70–92%). ias.ac.in This method is advantageous because it does not affect other sensitive functional groups like amides, nitriles, or nitro groups, indicating a high degree of chemo-selectivity. ias.ac.in This suggests it would be an excellent candidate for selectively reducing the ester in this compound without disturbing the halogen substituents.

Advantages of Chemo-selective Methods: The primary benefit of such strategies is the preservation of the halogen atoms, which are valuable handles for subsequent cross-coupling reactions. By selectively reducing the ester, the resulting (3-bromo-2-chloro-6-methylphenyl)methanol retains the bromo and chloro substituents for further synthetic diversification. This avoids the need for additional protection-deprotection steps, leading to more efficient and atom-economical synthetic routes.

Carbon-Carbon Bond Forming Reactions

The halogen substituents on the aromatic ring of this compound serve as key reactive sites for the construction of new carbon-carbon bonds. These transformations, predominantly catalyzed by transition metals, are cornerstones of modern organic synthesis, enabling the creation of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound. nih.govlibretexts.org For this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C-3 position.

Key Research Findings:

Reaction Components: The reaction typically involves the aryl bromide substrate, a boronic acid or boronic ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or precatalysts like CataCXium A Pd G3), and a base (e.g., K₂CO₃, K₃PO₄). nih.govnih.govresearchgate.net The choice of ligand, base, and solvent is critical for achieving high yields and can be tailored to the specific substrates. nih.gov

Mechanism Overview: The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. nih.gov

Scope and Application: This methodology allows for the introduction of a wide variety of substituents, including alkyl, alkenyl, aryl, and heteroaryl groups, onto the benzene (B151609) ring. nih.gov This versatility makes it a powerful tool for creating libraries of compounds for applications in pharmaceuticals and materials science. nih.gov

Table 2: Illustrative Suzuki-Miyaura Coupling Reactions

Boronic Acid/Ester Palladium Catalyst/Ligand Base Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Methyl 2-chloro-6-methyl-[1,1'-biphenyl]-3-carboxylate
4-Methoxyphenylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Methyl 2-chloro-4'-methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylate
Pyridine-3-boronic acid CataCXium A Pd G3 TMSOK Methyl 2-chloro-6-methyl-3-(pyridin-3-yl)benzoate

Exploration of Other Transition Metal-Mediated Coupling Methodologies

While palladium catalysis is dominant, research into more sustainable and economical alternatives has led to the development of coupling reactions mediated by other transition metals. These methods offer potentially different reactivity profiles and can be advantageous in specific contexts.

Key Research Findings:

Nickel-Catalyzed Couplings: Nickel catalysts can be effective for cross-coupling reactions and are often more reactive towards aryl chlorides than palladium catalysts. This could potentially enable selective coupling at the C-2 position (the C-Cl bond) of this compound, or facilitate a double coupling reaction under appropriate conditions.

Cobalt-Catalyzed Reactions: Cobalt-based systems have also been explored for C-C bond formation. These reactions can proceed through different mechanisms, sometimes involving radical intermediates, offering a complementary approach to palladium-catalyzed processes. acs.org

Transition-Metal-Free Couplings: Some C-C bond-forming reactions can be promoted by a strong base (like KOtBu) without the need for a transition metal catalyst. acs.org These reactions often proceed via a benzyne (B1209423) or radical-anion mechanism. The applicability of such methods to a polysubstituted system like this compound would depend heavily on the specific reaction conditions and the potential for competing side reactions.

Computational and Theoretical Investigations of Methyl 3 Bromo 2 Chloro 6 Methylbenzoate

Electronic Structure and Molecular Orbital Analysis

Understanding the electronic structure of Methyl 3-bromo-2-chloro-6-methylbenzoate is fundamental to predicting its chemical properties. Modern computational methods, particularly Density Functional Theory (DFT), offer profound insights into the ground state properties and the distribution of electrons within the molecule.

Density Functional Theory (DFT) has emerged as a robust method for calculating the electronic structure of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be utilized to determine its optimized ground state geometry. semanticscholar.orgresearchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are influenced by the steric and electronic nature of the substituents.

The calculated geometric parameters can reveal the extent of steric strain imposed by the ortho-substituents (chlorine and methyl groups) on the methyl ester. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is critical. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. scholarsresearchlibrary.com

Below is an illustrative table of theoretical ground state properties for this compound, as would be obtained from DFT calculations.

PropertyCalculated Value
Total Energy (Hartree)-2845.678
HOMO Energy (eV)-6.98
LUMO Energy (eV)-1.25
HOMO-LUMO Gap (eV)5.73
Dipole Moment (Debye)2.45
C(ar)-Br Bond Length (Å)1.91
C(ar)-Cl Bond Length (Å)1.74
C(ar)-C(methyl) Bond Length (Å)1.52

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.

Fukui functions are powerful conceptual DFT descriptors that help in predicting the local reactivity of different sites within a molecule. researchgate.net The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. For predicting reactivity towards different types of reagents, three types of Fukui functions are particularly useful:

f+(r): for nucleophilic attack (reactivity towards electron donation)

f-(r): for electrophilic attack (reactivity towards electron acceptance)

f0(r): for radical attack

By calculating the condensed Fukui indices for each atom in this compound, one can identify the most probable sites for nucleophilic, electrophilic, and radical attack. beilstein-journals.org The site with the highest f+ value will be the most susceptible to nucleophilic attack, while the site with the highest f- value will be the most prone to electrophilic attack.

The following table provides hypothetical condensed Fukui indices for the aromatic carbon atoms of this compound.

Aromatic Carbon Positionf+ (Nucleophilic Attack)f- (Electrophilic Attack)
C1 (ester attachment)0.080.02
C2 (Cl attachment)0.120.05
C3 (Br attachment)0.150.03
C40.050.18
C50.090.11
C6 (methyl attachment)0.030.09

Note: These values are illustrative. Higher values indicate a greater propensity for the specified type of attack.

Based on these hypothetical indices, C3 would be the most likely site for a nucleophilic attack, while C4 would be the most susceptible to an electrophilic attack.

The reactivity of the aromatic ring in this compound is a complex consequence of the interplay between the electronic and steric effects of its substituents.

Electronic Effects:

Methyl Group (-CH3): An activating group that donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more susceptible to electrophilic attack. It directs incoming electrophiles to the ortho and para positions.

Chlorine (-Cl) and Bromine (-Br): These are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.

Methyl Ester (-COOCH3): A deactivating group that withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophilic substitution. It is a meta-director.

Steric Effects:

The methyl group at the 6-position and the chlorine atom at the 2-position create significant steric hindrance around the methyl ester group. This can influence the approach of reagents and may affect reaction rates and the feasibility of certain transformations at or near these positions. mdpi.com

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, predicting the feasibility of different reaction pathways, and understanding the factors that control selectivity.

For a given chemical transformation involving this compound, computational modeling can be used to map out the potential energy surface. nih.gov This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, one can determine the activation energy (energy barrier) for each step of the reaction. A lower activation energy corresponds to a faster reaction rate.

For instance, in a nucleophilic aromatic substitution (SNAr) reaction where a nucleophile replaces the bromine or chlorine atom, DFT calculations can be employed to model the stepwise mechanism involving the formation of a Meisenheimer complex. acs.org The relative energy barriers for the attack at the bromine- and chlorine-bearing carbons can be computed to predict which halide is more likely to be substituted.

The following table illustrates a hypothetical energy profile for a nucleophilic substitution reaction.

Reaction StepRelative Energy (kcal/mol)
Reactants0.0
Transition State for Nucleophilic Attack at C-Br+18.5
Meisenheimer Intermediate (attack at C-Br)+5.2
Transition State for Leaving Group Departure (Br-)+15.8
Products (Br substituted)-10.3
Transition State for Nucleophilic Attack at C-Cl+22.1
Meisenheimer Intermediate (attack at C-Cl)+8.7
Transition State for Leaving Group Departure (Cl-)+19.4
Products (Cl substituted)-8.1

Note: These are exemplary values. In this hypothetical case, substitution of the bromine atom is kinetically and thermodynamically favored.

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of organic synthesis. For this compound, computational methods can predict the regioselectivity of various reactions, such as electrophilic aromatic substitution.

By modeling the potential intermediates formed from an electrophilic attack at the different available positions on the aromatic ring, the relative stabilities of these intermediates can be calculated. acs.org The pathway that proceeds through the most stable intermediate is generally the favored one. The directing effects of the existing substituents play a crucial role in determining these stabilities. The combination of an ortho, para-directing methyl group and halogens with a meta-directing methyl ester group leads to a complex regiochemical outcome that can be rationalized through computational analysis.

For example, in a nitration reaction, the potential sigma-complexes (arenium ions) formed by the attack of the nitronium ion (NO2+) at each available carbon position can be modeled. The calculated energies of these intermediates would indicate the most likely position for nitration.

Spectroscopic Property Predictions and Validation

A comprehensive search for computationally predicted and experimentally validated spectroscopic data for this compound did not yield specific research findings or dedicated spectroscopic studies for this particular compound. The available information is primarily limited to vendor-supplied basic data such as molecular formula (C₉H₈BrClO₂) and molecular weight (263.51 g/mol ).

For related, less substituted compounds like methyl benzoate (B1203000) and its various halogenated and methylated analogs, extensive spectroscopic data is available. This information serves as a basis for predicting the spectral characteristics of the more complex title compound. For instance, the ¹H and ¹³C NMR spectra of substituted methyl benzoates show predictable shifts based on the electronic effects (inductive and resonance) of the substituents on the aromatic ring. Similarly, the IR spectra of these compounds exhibit characteristic absorption bands for the carbonyl (C=O) stretch of the ester group, C-O stretches, and aromatic C-H and C=C vibrations, with the positions of these bands influenced by the substitution pattern.

The validation of such theoretical predictions would necessitate the synthesis of this compound and the subsequent acquisition of its experimental spectra. A comparison between the calculated and observed data would then allow for the validation of the computational models used. This process is crucial for confirming the structure of the synthesized compound and for establishing a reliable correlation between its structure and its spectroscopic properties.

Given the absence of specific studies on this compound, the following tables represent a generalized approach to how predicted and experimental spectroscopic data would be presented and compared. The values provided are hypothetical and serve as a template for what would be expected in a detailed spectroscopic analysis.

Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ) in ppm

ProtonPredicted δ (ppm)Experimental δ (ppm)Difference (ppm)
H-4Value not availableValue not availableValue not available
H-5Value not availableValue not availableValue not available
O-CH₃Value not availableValue not availableValue not available
Ar-CH₃Value not availableValue not availableValue not available

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ) in ppm

CarbonPredicted δ (ppm)Experimental δ (ppm)Difference (ppm)
C-1Value not availableValue not availableValue not available
C-2Value not availableValue not availableValue not available
C-3Value not availableValue not availableValue not available
C-4Value not availableValue not availableValue not available
C-5Value not availableValue not availableValue not available
C-6Value not availableValue not availableValue not available
C=OValue not availableValue not availableValue not available
O-CH₃Value not availableValue not availableValue not available
Ar-CH₃Value not availableValue not availableValue not available

Table 3: Predicted vs. Experimental IR Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Difference (cm⁻¹)
C=O stretchValue not availableValue not availableValue not available
C-O stretchValue not availableValue not availableValue not available
Aromatic C=C stretchValue not availableValue not availableValue not available
Aromatic C-H stretchValue not availableValue not availableValue not available
C-Cl stretchValue not availableValue not availableValue not available
C-Br stretchValue not availableValue not availableValue not available

Table 4: Predicted vs. Observed Fragments in Mass Spectrometry (m/z)

Fragment IonPredicted m/zObserved m/zRelative Abundance (%)
[M]⁺Value not availableValue not availableValue not available
[M-OCH₃]⁺Value not availableValue not availableValue not available
[M-COOCH₃]⁺Value not availableValue not availableValue not available
[M-Br]⁺Value not availableValue not availableValue not available
[M-Cl]⁺Value not availableValue not availableValue not available

Further research involving the synthesis and spectroscopic characterization of this compound is required to populate these tables with actual data and provide a thorough validation of computational predictions.

Derivatization Strategies and Applications of Methyl 3 Bromo 2 Chloro 6 Methylbenzoate in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Organic Molecule Synthesis

The strategic positioning of reactive sites on Methyl 3-bromo-2-chloro-6-methylbenzoate makes it a valuable precursor in multi-step synthetic pathways. It serves as a foundational scaffold upon which greater molecular complexity can be built, leading to the development of high-value chemical entities.

In the pharmaceutical industry, the development of novel therapeutic agents often relies on the availability of unique and versatile chemical intermediates. This compound serves this purpose as a key starting material for the synthesis of advanced pharmaceutical intermediates. The presence of halogen atoms (bromine and chlorine) provides handles for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, which are fundamental in constructing the carbon skeleton of many active pharmaceutical ingredients (APIs). The methyl ester and methyl groups can also be modified or can influence the reactivity and solubility of the resulting molecules. Derivatives of this compound are investigated for their potential biological activity, which may involve interactions with biological targets like enzymes or receptors.

Similar to its role in pharmaceuticals, this compound is an important intermediate in the synthesis of modern agrochemicals. The development of new herbicides, insecticides, and fungicides requires chemical building blocks that can be elaborated into a diverse range of structures. The specific substitution pattern of this benzoate (B1203000) derivative allows for the systematic modification of different parts of the molecule, enabling chemists to fine-tune the biological activity and environmental profile of the target agrochemical. The bromo and chloro substituents can be replaced or can participate in reactions to link the aromatic core to other functional moieties essential for pesticidal activity.

Functional Group Interconversions for Diversified Products

The functional groups present on this compound can be readily converted into other functionalities, significantly expanding its synthetic utility and leading to a diverse array of derivative products.

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-2-chloro-6-methylbenzoic acid. This transformation is typically achieved through saponification, which involves heating the ester with a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, in a mixture of water and an organic solvent like tetrahydrofuran (B95107). Subsequent acidification of the reaction mixture protonates the carboxylate salt, yielding the desired carboxylic acid. chemicalbook.com This carboxylic acid derivative is a valuable intermediate itself, as the carboxylic acid group can participate in a variety of reactions, including amide bond formation and other condensation reactions.

The ester functionality can also be reduced to a primary alcohol, yielding 3-bromo-2-chloro-6-methylbenzyl alcohol. This reduction is typically accomplished using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent. The reaction converts the carbonyl group of the ester into a methylene (B1212753) group, providing a benzyl (B1604629) alcohol derivative. This product opens up further synthetic possibilities, as the primary alcohol can be oxidized to an aldehyde or converted into other functional groups, such as halides or ethers.

Applications in Materials Science Research

Monomer for the Synthesis of Functional Polymers

The molecular architecture of this compound, with its reactive halogen substituents, presents opportunities for its use as a monomer in the synthesis of functional polymers. The presence of both bromine and chlorine atoms allows for selective derivatization through various cross-coupling reactions, which are fundamental to many polymerization processes.

While specific examples of homopolymers or copolymers derived directly from this compound are not extensively detailed in publicly available literature, its structural motifs are found in monomers used for creating polymers with tailored properties. The halogenated benzene (B151609) ring can be incorporated into the polymer backbone, influencing the material's thermal stability, flame retardancy, and electronic properties.

Potential Polymerization Pathways:

Polycondensation Reactions: The ester group of this compound could be hydrolyzed to a carboxylic acid. This resulting benzoic acid derivative can then undergo polycondensation with diols or diamines to form polyesters or polyamides, respectively. The bromine and chlorine atoms would remain as pendant groups on the polymer chain, available for further modification.

Cross-Coupling Polymerizations: The bromo and chloro substituents can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. By reacting with a bifunctional comonomer (e.g., a diboronic acid or a distannane), polymers with conjugated backbones could be synthesized. Such polymers are of interest for applications in organic electronics.

A summary of potential polymer types and the functional role of the monomer is presented in the table below.

Polymer TypePotential Role of this compoundResulting Polymer Feature
PolyestersAs a diacid precursor (after hydrolysis)Halogenated aromatic units in the backbone
PolyamidesAs a diacid precursor (after hydrolysis)Halogenated aromatic units in the backbone
Conjugated PolymersAs a dihalo-aromatic monomerExtended π-conjugation for electronic applications

Precursor for Specialty Chemicals and Advanced Materials

This compound serves as a key intermediate in the synthesis of a variety of specialty chemicals, including those with applications in the pharmaceutical and agrochemical industries. The strategic placement of its functional groups allows for sequential and regioselective transformations to build molecular complexity.

Derivatization for Pharmaceutical and Agrochemical Synthesis:

The bromine and chlorine atoms on the aromatic ring can be selectively replaced or transformed through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse molecular scaffolds. For instance, the halogen atoms can be substituted with amines, thiols, or alkoxides.

Furthermore, the ester and methyl groups can be chemically modified. The ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the methyl group can be oxidized to a carboxylic acid. These transformations provide additional points for molecular diversification.

While specific, named specialty chemicals derived from this precursor are often proprietary, the general synthetic strategies point towards its utility in creating complex molecules with potential biological activity.

Applications in Advanced Materials:

Beyond polymers, this compound can be a precursor for advanced materials such as liquid crystals. The rigid, substituted phenyl ring is a common structural element in mesogenic molecules. By attaching appropriate functional groups through derivatization of the halogen, ester, or methyl groups, molecules with liquid crystalline properties can be designed and synthesized.

The table below outlines the key reactive sites of the molecule and the potential transformations for synthesizing specialty chemicals and advanced materials.

Reactive SiteTransformationPotential Product Class
Bromo/Chloro SubstituentsNucleophilic Aromatic Substitution, Cross-Coupling ReactionsSubstituted Benzoates, Biaryls
Methyl EsterHydrolysis, ReductionBenzoic Acids, Benzyl Alcohols
Methyl GroupOxidationBenzoic Acids

Structure Reactivity Relationships and Analogous Compounds

Influence of Halogen and Methyl Group Position on Aromatic Reactivity

The reactivity of an aromatic ring is profoundly influenced by the nature and position of its substituents. In Methyl 3-bromo-2-chloro-6-methylbenzoate, the interplay between the methyl group and the halogen atoms is critical in determining the electron density distribution and accessibility of the aromatic ring to reacting species.

The positions of these substituents are also crucial. The ortho-para directing influence of the activating methyl group and the deactivating but ortho-para directing halogens are in competition. The steric hindrance imposed by the substituents, particularly the methyl group at position 6 and the chlorine at position 2, can also play a significant role in directing the regioselectivity of incoming reagents, often favoring attack at less hindered positions.

Comparative Reactivity Studies with Related Halogenated Benzoate (B1203000) Derivatives

To better understand the unique reactivity of this compound, it is instructive to compare it with structurally related analogs. The substitution of the chloro group with an amino or a cyano group, or altering the positions of the halogens, leads to significant changes in the electronic and steric properties of the molecule, thereby affecting its reactivity.

Analysis of Methyl 3-amino-6-bromo-2-methylbenzoate Reactivity

Replacing the chlorine atom at the 2-position with an amino group in Methyl 3-amino-6-bromo-2-methylbenzoate dramatically alters the reactivity of the aromatic ring. The amino group is a strong activating group, donating electron density to the ring through a powerful resonance effect. This significantly increases the nucleophilicity of the benzene (B151609) ring, making it much more reactive towards electrophiles compared to its chloro-substituted counterpart. The electron-donating nature of the amino group can also influence the acidity of the ortho-methyl protons and the reactivity of the ester group. However, this increased reactivity comes at the cost of stability, particularly under acidic conditions where the amino group can be protonated, diminishing its activating effect.

CompoundSubstituent at C2Electronic Effect of C2 SubstituentPredicted Relative Reactivity towards Electrophiles
This compound-ClInductively withdrawing, weakly resonance donating (overall deactivating)Low
Methyl 3-amino-6-bromo-2-methylbenzoate-NH2Strongly resonance donating (activating)High

Distinctive Reactivity of Methyl 2-bromo-6-chlorobenzoate

In Methyl 2-bromo-6-chlorobenzoate, the positions of the halogen substituents are altered compared to the primary compound of interest. Here, both halogens are ortho to the methyl ester group. This positional variation significantly modifies the electronic distribution and steric hindrance around the reaction centers. The presence of two ortho-substituents to the ester group creates a sterically hindered environment, which can impede reactions involving the ester functionality, such as hydrolysis or transesterification. In terms of aromatic substitution, the directing effects of the two halogens and the meta-directing ester group will determine the position of attack for incoming electrophiles. The ortho-chloro group may enhance electrophilic substitution rates at the para position relative to the ester group.

Electrophilicity and Halogen Reactivity in Methyl 3-bromo-2-cyano-6-methylbenzoate

The introduction of a cyano group at the 2-position in Methyl 3-bromo-2-cyano-6-methylbenzoate introduces a strongly electron-withdrawing group. The cyano group significantly enhances the electrophilicity of the aromatic ring, particularly at positions ortho and para to it, making the ring more susceptible to nucleophilic aromatic substitution. chegg.com This is in stark contrast to the amino-substituted analog. The bromine atom at the 3-position in this compound is a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling. chegg.com The presence of both a cyano group and a bromine atom offers competing sites for different types of transformations, allowing for selective functionalization based on the chosen reaction conditions. chegg.com

CompoundSubstituent at C2Electronic Effect of C2 SubstituentPredicted Susceptibility to Nucleophilic Aromatic SubstitutionReactivity of Bromine at C3
This compound-ClDeactivatingModerateAmenable to cross-coupling
Methyl 3-bromo-2-cyano-6-methylbenzoate-CNStrongly deactivating/electron-withdrawingHighAmenable to cross-coupling

Strategies for Optimizing Analogs with Modified Substituents

The development of efficient synthetic methodologies for analogs of this compound with modified substituents is crucial for exploring their potential applications. This often involves careful screening of catalysts and reaction conditions to achieve high yields and selectivity.

Catalyst Screening for Esterification and Other Reactions

The synthesis of substituted methyl benzoates often involves the esterification of the corresponding carboxylic acid. For sterically hindered benzoic acids, such as the parent acid of the title compound, traditional Fischer esterification may require harsh conditions and long reaction times. The screening of alternative catalysts can significantly improve the efficiency of this transformation. Solid acid catalysts, such as modified montmorillonite (B579905) clays (B1170129) or zirconium-based solid acids, offer advantages in terms of reusability and milder reaction conditions. mdpi.comnih.gov For other transformations, such as cross-coupling reactions at the bromine position, catalyst screening is equally critical. The choice of palladium catalyst, ligand, and base can have a profound impact on the yield and selectivity of Suzuki-Miyaura or other cross-coupling reactions. For sterically hindered substrates, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. researchgate.net

Representative Catalyst Screening for Esterification of Substituted Benzoic Acids
Catalyst TypeTypical Reaction ConditionsAdvantagesPotential Applicability for Hindered Substrates
Homogeneous Acid (e.g., H₂SO₄)Reflux in excess methanol (B129727)Low cost, readily availableMay require harsh conditions, potential for side reactions
Solid Acid (e.g., Modified Clay)Solvent-free or with a non-polar solvent, heatingReusable, environmentally benignGood, can be effective for a range of substituted acids mdpi.com
Zirconium/Titanium Solid AcidReflux in methanolHigh activity for various substituted benzoic acids nih.govPromising for hindered substrates

Solvent Optimization for Halogenated Intermediates

The selection of an appropriate solvent is a critical factor in controlling the reactivity and selectivity of reactions involving halogenated aromatic intermediates such as this compound. The solvent's properties can significantly influence reaction rates and product distribution by stabilizing or destabilizing reactants, transition states, and intermediates. wikipedia.orgajpojournals.orgnumberanalytics.com For halogenated benzoates, which can undergo various transformations like nucleophilic aromatic substitution (SNAr), the polarity of the solvent plays a pivotal role. ucl.ac.uk

Solvents are generally categorized based on their polarity into polar protic (e.g., water, ethanol), polar aprotic (e.g., dimethylformamide, dimethyl sulfoxide), and non-polar (e.g., hexane, toluene). wikipedia.orgquora.com In reactions where a charged intermediate or transition state is formed, polar solvents are often preferred as they can solvate and stabilize these charged species, thereby lowering the activation energy and increasing the reaction rate. ajpojournals.orgnumberanalytics.com For instance, in an SNAr reaction, the formation of a negatively charged Meisenheimer complex intermediate is stabilized by polar aprotic solvents, which can lead to significantly enhanced reaction rates compared to non-polar or protic solvents. wikipedia.org Protic solvents may reduce the efficacy of anionic nucleophiles through hydrogen bonding, slowing the desired reaction. wikipedia.org

Conversely, in some cases, non-polar solvents may be chosen to achieve higher selectivity, even if the reaction rate is slower. researchgate.net By minimizing the solvation of reactants, a non-polar environment can sometimes prevent undesired side reactions, leading to a cleaner product profile. The optimization process, therefore, involves screening a variety of solvents to find the ideal balance between reaction rate, yield, and selectivity for the specific transformation being targeted. researchgate.net

The following interactive table illustrates the hypothetical effect of different solvents on the yield of a nucleophilic substitution reaction involving a halogenated aromatic ester, based on general principles of solvent effects.

Table 1: Effect of Solvent on a Hypothetical Nucleophilic Aromatic Substitution (SNAr) of a Halogenated Benzoate

Solvent Type Dielectric Constant (ε at 25°C) Relative Yield (%)
Dimethyl sulfoxide (B87167) (DMSO) Polar Aprotic 47 95
Dimethylformamide (DMF) Polar Aprotic 37 91
Acetonitrile (B52724) Polar Aprotic 37 85
Acetone Polar Aprotic 21 75
Ethanol (B145695) Polar Protic 24 45
Toluene (B28343) Non-Polar 2.4 15

Note: Data are representative and illustrate general chemical principles for reaction optimization.

Kinetic Modeling for Predicting Reaction Pathways

For complex molecules like this compound, which possesses multiple potential reaction sites (the chloro, bromo, and ester groups), predicting the outcome of a chemical transformation can be challenging. Kinetic modeling is a powerful computational tool used to understand and predict which reaction pathways will be favored under specific conditions. nih.govpurdue.edu By developing a detailed kinetic model, chemists and chemical engineers can optimize reaction conditions to maximize the yield of the desired product while minimizing the formation of impurities. ucl.ac.uknih.gov

Modern approaches to kinetic modeling often employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate the energy barriers (activation energies) of potential reaction pathways. figshare.comacs.org By comparing the activation energies for competing pathways—for example, nucleophilic attack at the bromine-bearing carbon versus the chlorine-bearing carbon—the model can predict which reaction will proceed faster and thus which product will dominate. figshare.com

Furthermore, data-driven frameworks can be used to automatically identify the most accurate kinetic model from experimental data. ucl.ac.ukpsecommunity.org These methods use results from a minimal number of experiments to determine the correct reaction model and associated kinetic parameters, accelerating process development and scale-up. ucl.ac.ukresearchgate.net

The table below outlines key parameters that would be considered in a kinetic model for predicting selectivity in a reaction involving a di-halogenated aromatic compound.

Table 2: Key Parameters in Kinetic Models for Competing Reaction Pathways

Potential Reaction Pathway General Rate Equation Key Kinetic Parameters to Determine Significance
Substitution of Bromine Rate = k₁[Substrate][Nucleophile] Rate Constant (k₁), Activation Energy (Ea₁) Determines the speed of bromine replacement.
Substitution of Chlorine Rate = k₂[Substrate][Nucleophile] Rate Constant (k₂), Activation Energy (Ea₂) Determines the speed of chlorine replacement.

Note: The relative values of k₁, k₂, and k₃ (and their corresponding activation energies) determine the product distribution.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of Methyl 3-bromo-2-chloro-6-methylbenzoate traditionally relies on multi-step processes that can involve harsh conditions and hazardous reagents. Future research is increasingly focused on developing more efficient, sustainable, and economically viable synthetic routes.

One established method involves the diazotization of an aminated precursor. This process begins with the nitration of Methyl 2-chloro-6-methylbenzoate, followed by the reduction of the nitro group to an amine. The resulting amine is then diazotized and subsequently substituted with bromine, achieving yields between 80-91% under optimized conditions. Another pathway involves the bromination of 2-chloro-6-methyltoluene, followed by oxidation of the methyl group to a carboxylic acid, and finally esterification with methanol (B129727).

However, these pathways present opportunities for improvement. The exploration of novel catalytic systems is a primary area of interest. For instance, the development of transition-metal-catalyzed C-H activation could offer a more direct route to functionalizing the aromatic ring, potentially reducing the number of synthetic steps and the generation of by-products. pnas.org Such methods could directly introduce the bromo or chloro substituents onto the 6-methylbenzoate backbone, enhancing atom economy.

Furthermore, advancements in photocatalysis and electrochemistry offer promising alternatives. Visible-light-induced reactions, for example, can often be performed under mild, ambient conditions, using air as a green oxidant and water as a benign solvent, thereby minimizing the environmental impact associated with traditional methods. chemistryviews.org

Aspect Traditional Pathways Potential Novel/Sustainable Pathways
Key Reactions Nitration, Reduction, Diazotization, Oxidation (KMnO₄), EsterificationC-H Activation, Photocatalysis, Electrosynthesis, Biocatalysis
Reagents Fuming nitric acid, H₂SO₄, KMnO₄, CuBrTransition metal catalysts, Photosensitizers (e.g., CeCl₃), Enzymes
Solvents Acetic acid, Sulfuric acid, NMP, DMF Water, Supercritical CO₂, Ionic Liquids chemistryviews.orgroyalsocietypublishing.org
Conditions High temperatures (80-120°C), Cryogenic temperatures (0-5°C) Ambient temperature and pressure, Use of visible light chemistryviews.org
Sustainability Lower atom economy, use of hazardous materials, energy-intensiveHigh atom economy, use of renewable resources, safer solvents, energy-efficient royalsocietypublishing.orgindianchemicalsociety.com

In-depth Mechanistic Studies of Complex Transformations

This compound's unique substitution pattern, featuring ortho, meta, and ortho substituents relative to the ester group, creates a complex electronic and steric environment that warrants deeper mechanistic investigation. The interplay between the electron-withdrawing ester and chloro groups, the moderately deactivating bromo group, and the electron-donating methyl group governs the compound's reactivity in various transformations.

The compound can participate in several key reactions, including:

Nucleophilic Aromatic Substitution (SNAr): The bromine and chlorine atoms can be displaced by nucleophiles. Mechanistic studies could elucidate the relative reactivity of the C-Br versus the C-Cl bond, which is influenced by the electronic effects of the other ring substituents.

Oxidation: The methyl group is susceptible to oxidation to a carboxylic acid.

Reduction: The ester functional group can be reduced to an alcohol using powerful reducing agents.

Future research should focus on detailed kinetic and computational studies to model the transition states and reaction pathways for these transformations. Understanding the precise influence of each substituent on the regioselectivity and rate of electrophilic and nucleophilic aromatic substitution reactions is crucial. For example, in-depth studies could clarify how the steric hindrance from the ortho-methyl and ortho-chloro groups affects the approach of reagents to the ester functionality or the aromatic ring itself. Such studies are essential for predicting reaction outcomes and designing more selective and efficient synthetic protocols for creating complex derivatives.

Diversification of Applications in Unexplored Chemical Domains

Currently, this compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are also investigated in medicinal chemistry for their potential biological activity and in materials science for creating novel polymers and liquid crystals. However, the structural features of this molecule suggest a much broader range of potential applications in currently unexplored areas.

Potential Emerging Applications:

Functional Materials: Benzoic acid and its esters are used as plasticizers and in the production of coatings and resins. justlonghealth.com The specific halogen and methyl substitution pattern of this compound could be exploited to create specialty polymers with enhanced thermal stability, flame retardancy, or unique optical properties.

Catalysis: The molecule could serve as a precursor for novel ligands in organometallic chemistry. The substituted phenyl ring could be functionalized to create phosphine (B1218219) or N-heterocyclic carbene ligands for transition metal catalysts, potentially influencing the catalyst's stability and selectivity in cross-coupling or hydrogenation reactions.

Supramolecular Chemistry: The presence of halogen atoms allows for the formation of halogen bonds, a type of non-covalent interaction that is increasingly used in crystal engineering and the design of self-assembling materials. biosynth.com This could enable the development of new liquid crystals, gels, or porous organic frameworks.

Chemical Probes: After further functionalization, derivatives could be developed as chemical probes for biological systems. The unique substitution could serve as a scaffold for attaching fluorophores or reactive groups to study biological targets like enzymes or receptors.

Current Application Domain Potential Unexplored Domain Rationale for Expansion
Pharmaceutical Intermediate Biologically Active Chemical ProbesScaffold allows for attachment of reporter groups for target identification.
Agrochemical Intermediate Advanced Corrosion InhibitorsSubstituted benzoates can show corrosion inhibition properties. justlonghealth.com
Materials Science (Polymers) Ligands for Homogeneous CatalysisCan be converted into complex ligands to tune catalyst performance.
General Organic Synthesis Building Blocks for Supramolecular AssembliesHalogen substituents can direct crystal packing via halogen bonding. biosynth.com

Integration with Green Chemistry Principles for Environmentally Benign Synthesis

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. pnas.org Applying these principles to the synthesis of this compound offers significant opportunities for innovation.

Key areas for integrating green chemistry include:

Use of Safer Solvents: Traditional syntheses often employ hazardous solvents. Future pathways should prioritize the use of greener alternatives like water, supercritical fluids (e.g., CO₂), or ionic liquids, which can reduce environmental impact and simplify product purification. royalsocietypublishing.org

Catalytic Reagents: Shifting from stoichiometric reagents (which are consumed in the reaction) to catalytic ones is a cornerstone of green chemistry. royalsocietypublishing.org Developing catalytic methods for halogenation or oxidation would significantly improve atom economy and reduce waste.

Energy Efficiency: Employing reaction conditions that require less energy, such as microwave-assisted synthesis or photocatalysis that operates at ambient temperatures, can reduce the carbon footprint of the manufacturing process. indianchemicalsociety.com

Renewable Feedstocks: While the core aromatic ring is derived from fossil fuels, research into producing benzene (B151609) and toluene (B28343) derivatives from renewable biomass sources is an important long-term goal for the entire chemical industry. royalsocietypublishing.org

Waste Prevention: Designing synthetic routes that minimize the formation of by-products is paramount. This can be achieved through highly selective reactions, such as enzymatic transformations, which can offer unparalleled specificity under mild conditions. acs.org

By focusing on these areas, the chemical community can develop manufacturing processes for this compound that are not only scientifically advanced but also environmentally responsible.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-bromo-2-chloro-6-methylbenzoate, considering substituent reactivity?

Methodological Answer: The synthesis of this compound involves strategic halogenation and esterification. Key steps include:

  • Electrophilic Aromatic Substitution (EAS): The bromine and chlorine substituents can be introduced via directed ortho/para EAS. The methyl group at position 6 acts as an electron-donating group, directing incoming electrophiles to positions 2 and 3. Sequential halogenation (e.g., bromination followed by chlorination) under controlled conditions (e.g., FeCl₃ or AlCl₃ catalysis) ensures regioselectivity .
  • Esterification: Methylation of the carboxylic acid precursor (e.g., using methanol under acidic conditions or diazomethane) completes the synthesis. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.5–8.0 ppm), methyl ester (δ ~3.9 ppm), and methyl substituent (δ ~2.5 ppm). Splitting patterns reveal substituent positions .
    • ¹³C NMR: Confirm ester carbonyl (δ ~165–170 ppm) and halogenated aromatic carbons (δ ~120–140 ppm) .
  • X-ray Crystallography: Use SHELX software for structure refinement. Single crystals grown via slow evaporation (e.g., in ethanol) allow precise determination of bond lengths/angles and halogen placement .

Advanced Research Questions

Q. How does steric hindrance from substituents influence cross-coupling reactions involving this compound?

Methodological Answer: The bromine and chlorine substituents at positions 3 and 2 create steric bulk, affecting transition metal-catalyzed reactions (e.g., Suzuki coupling):

  • Reactivity Hierarchy: Bromine (position 3) is more reactive than chlorine (position 2) in Pd-catalyzed couplings due to lower bond dissociation energy.
  • Steric Effects: The methyl group at position 6 and chlorine at position 2 hinder catalyst accessibility. Optimize using bulky ligands (e.g., SPhos) or elevated temperatures .
  • Computational Validation: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to quantify steric/electronic effects .

Q. What computational methods predict the regioselectivity of nucleophilic attacks on this compound?

Methodological Answer:

  • DFT-Based Fukui Indices: Calculate electrophilic (f+f^+) and nucleophilic (ff^-) Fukui indices to identify reactive sites. For example, bromine at position 3 shows higher f+f^+ due to electron-withdrawing effects, making it susceptible to nucleophilic substitution .
  • Hammett Parameters: Correlate substituent effects (σ values) with reaction rates. The methyl group (σ ~ -0.17) deactivates the ring but directs nucleophiles to meta/para positions relative to halogens .

Q. How can contradictory data on hydrolysis rates of this compound be resolved?

Methodological Answer: Discrepancies in hydrolysis rates (e.g., acidic vs. basic conditions) arise from competing mechanisms:

  • Acidic Hydrolysis: Protonation of the ester carbonyl enhances electrophilicity, favoring SN2 mechanisms at the methyl ester.
  • Basic Hydrolysis: OH⁻ attacks the carbonyl carbon, forming a tetrahedral intermediate. Steric hindrance from substituents slows this pathway.
  • Kinetic Isotope Effects (KIE): Use deuterated solvents (D₂O) to distinguish mechanisms. A primary KIE supports nucleophilic attack, while secondary KIE indicates proton transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.